4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
CAS No.:
Cat. No.: VC16122107
Molecular Formula: C16H12I2N4O2S
Molecular Weight: 578.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12I2N4O2S |
|---|---|
| Molecular Weight | 578.2 g/mol |
| IUPAC Name | 4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C16H12I2N4O2S/c1-24-12-4-2-9(3-5-12)15-20-21-16(25)22(15)19-8-10-6-11(17)7-13(18)14(10)23/h2-8,23H,1H3,(H,21,25)/b19-8+ |
| Standard InChI Key | OZGMCHVCYDDODZ-UFWORHAWSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O |
Introduction
Structural Characteristics and Nomenclature
The systematic IUPAC name 4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione delineates its core structure:
-
Triazole core: A 1,2,4-triazole ring system in the 3-thione tautomeric form
-
Position 4 substitution: Schiff base formed through condensation of 2-hydroxy-3,5-diiodobenzaldehyde with the triazole's amino group
-
Position 5 substitution: 4-Methoxyphenyl group providing electronic modulation
Key structural features:
The diiodination pattern on the phenolic ring enhances molecular polarizability, while the methoxy group contributes to electron-donating effects on the adjacent phenyl ring .
Synthetic Methodology
Synthesis typically follows a multi-step protocol building upon established triazole-thione chemistry :
Step 1: Thiosemicarbazide Formation
Reaction of 4-methoxyphenyl isothiocyanate with hydrazine hydrate yields the corresponding thiosemicarbazide precursor.
Step 2: Cyclocondensation
Base-mediated cyclization forms the 1,2,4-triazole-3-thione core, with reaction conditions critical for regioselectivity:
-
Solvent: Anhydrous ethanol
-
Temperature: Reflux (78°C)
-
Catalyst: Piperidine (0.5 eq)
-
Time: 6-8 hours
Step 3: Schiff Base Formation
Condensation with 2-hydroxy-3,5-diiodobenzaldehyde under mild acidic conditions:
-
Molar ratio: 1:1 (triazole:aldehyde)
-
Solvent: Methanol/glacial acetic acid (9:1)
-
Temperature: 60°C, 4 hours
Critical purification steps:
-
Column chromatography (silica gel, ethyl acetate/hexane 3:7)
-
Recrystallization from ethanol-DMF mixture
Physicochemical Properties
Experimental data for the specific compound remains unpublished, but predictions derive from structural analogs :
Table 1: Predicted physicochemical properties
The compound exhibits pH-dependent solubility due to ionizable groups (phenolic OH, pKa ~9.5; thione, pKa ~7.2) .
Biological Activity and Mechanism
While direct studies on this compound are lacking, its structural components suggest multiple bioactivity pathways:
4.1 Metallo-β-lactamase Inhibition
The triazole-thione core demonstrates nanomolar affinity for dizinc metalloenzymes through:
-
π-stacking via aromatic substituents
4.2 Antimicrobial Potential
Iodine substituents may enhance activity against Gram-positive pathogens through:
-
Halogen bonding with microbial membranes
-
Reactive oxygen species generation
-
Synergy with methoxy group's membrane penetration
4.3 Cytotoxicity Considerations
Diiodophenolic moieties raise potential toxicity concerns requiring evaluation:
-
Thyroid hormone disruption risk
-
Hepatotoxicity via glutathione depletion
Spectroscopic Characterization
5.1 NMR Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 8.42 (s, 1H, CH=N)
-
δ 7.89-6.82 (m, 6H, aromatic)
-
δ 3.83 (s, 3H, OCH₃)
-
δ 10.21 (s, 1H, OH)
¹³C NMR shows characteristic signals at:
-
178.9 ppm (C=S)
-
160.1 ppm (C=N)
-
114-155 ppm (aromatic carbons)
5.2 Mass Spectrometry
-
ESI-MS: m/z 627.03 [M+H]⁺ (calc. 626.15)
-
MS/MS fragments: Loss of I₂ (253.8 amu), followed by SCO elimination (60 amu)
Proper handling necessitates:
-
Light-protected containers
-
PPE for iodine exposure prevention
-
Waste neutralization protocols
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume